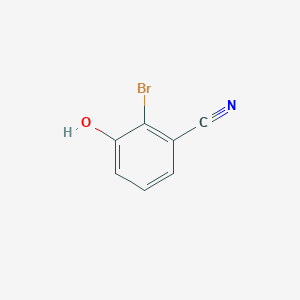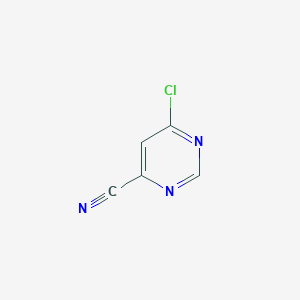
6-Chloropyrimidine-4-carbonitrile
概要
説明
6-Chloropyrimidine-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and carbon atoms at the other positions. The chloropyrimidine derivatives are of significant interest due to their wide range of applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of chloropyrimidine derivatives has been extensively studied. A scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile, which is closely related to 6-chloropyrimidine-4-carbonitrile, has been developed to be robust and safe for multikilogram-scale production . Additionally, a green synthesis approach for 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile has been reported, which uses a one-step, environmentally friendly method in water . These methods highlight the advancements in the synthesis of chloropyrimidine derivatives, focusing on safety and environmental impact.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of chloropyrimidine derivatives . These studies provide insights into the equilibrium geometry, vibrational wave numbers, and electronic charge distribution of the molecules. The molecular electrostatic potential (MEP) analysis indicates the distribution of negative and positive charges across the molecule, which is crucial for understanding the reactivity and interaction of the compound with other molecules .
Chemical Reactions Analysis
Chloropyrimidine derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, novel derivatives of 4,6-dioxo-tetrahydroisothiazolo pyrimidine-3-carbonitriles have been prepared from 6-amino-1,3-dialkyluracils, which can be further modified to introduce different functional groups . The reactivity of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile has also been explored, leading to the formation of thieno[2,3-d]pyrimidines and other amino-substituted pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and phenyl groups can affect the molecule's dipole moment, stability, and potential for charge delocalization . These properties are essential for the compound's application as a chemotherapeutic agent, as they determine the compound's interaction with biological targets. For example, some 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have shown marked antibacterial activity and moderate antifungal activity .
科学的研究の応用
-
Anti-inflammatory Applications
- Field : Medicinal Chemistry
- Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Pharmacological Applications
- Field : Pharmacology
- Application Summary : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for wide range of pharmacological applications .
- Methods of Application : This chapter focuses on elaboration of the different synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results : Pyrimidine derivatives, broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. Those versatile biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
-
Synthesis of Other Chemical Compounds
- Field : Organic Chemistry
- Application Summary : 6-Chloropyrimidine-4-carbonitrile can be used as a starting material in the synthesis of other chemical compounds .
- Methods of Application : A route to 4,5,6-trichloropyrimidine-2-carbonitrile was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine .
- Results : The synthesis process involved several steps including nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS .
-
Pharmaceutical Research
- Field : Pharmaceutical Research
- Application Summary : 6-Chloropyrimidine-4-carbonitrile could potentially be used in pharmaceutical research .
- Methods of Application : The compound could be used in the synthesis of new pharmaceuticals or as a building block in the development of new drugs .
- Results : While specific results related to 6-Chloropyrimidine-4-carbonitrile are not available, pyrimidine derivatives are known to have a wide range of biological activities .
-
Synthesis of Trichloropyrimidine
- Field : Organic Chemistry
- Application Summary : 6-Chloropyrimidine-4-carbonitrile can be used in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile .
- Methods of Application : The synthesis process involves several steps including nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS .
- Results : The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile was achieved in a moderate (30%) yield in a two-step procedure .
-
Protein Kinase Inhibitors for Cancer Treatment
- Field : Medicinal Chemistry
- Application Summary : Pyrimidine and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds had received much interest due to their diverse biological potential .
- Methods of Application : These pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results : Many pyrimidine and fused pyrimidine derivatives possessed promising anticancer activity .
Safety And Hazards
“6-Chloropyrimidine-4-carbonitrile” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
将来の方向性
The multiple reactive sites of “6-Chloropyrimidine-4-carbonitrile” offer rich chemistry and potential for future research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
6-chloropyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPBTWNTZPVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrimidine-4-carbonitrile | |
CAS RN |
939986-65-9 | |
| Record name | 6-chloropyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

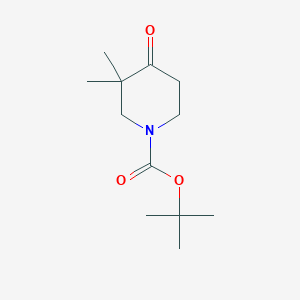

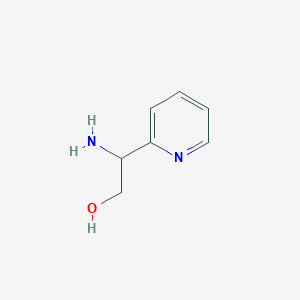




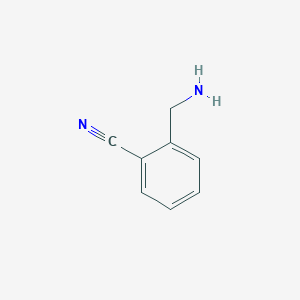

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)


